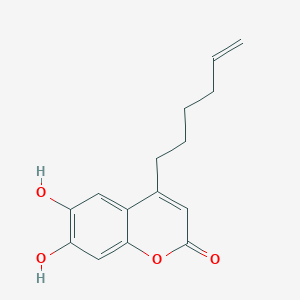![molecular formula C20H17NO5S B12626403 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid CAS No. 918666-96-3](/img/structure/B12626403.png)
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is a complex organic compound with a molecular formula of C20H17NO5S. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate is then subjected to further reactions to introduce the sulfamoyl group and the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . The sulfamoyl group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: Known for its use as a crosslinking reagent in organic synthesis.
4-Benzyloxybenzoic acid: Used in the preparation of various benzoate derivatives.
Uniqueness
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit specific biological activities
Eigenschaften
CAS-Nummer |
918666-96-3 |
|---|---|
Molekularformel |
C20H17NO5S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4-[(3-phenylmethoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C20H17NO5S/c22-20(23)16-9-11-19(12-10-16)27(24,25)21-17-7-4-8-18(13-17)26-14-15-5-2-1-3-6-15/h1-13,21H,14H2,(H,22,23) |
InChI-Schlüssel |
CAGXWKGTTOOZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
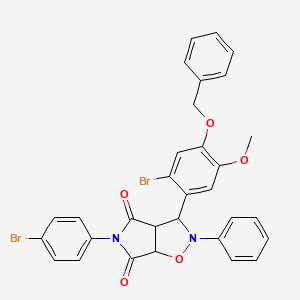
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
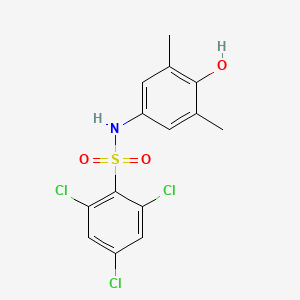


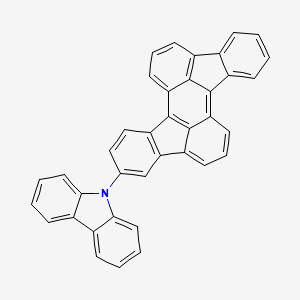
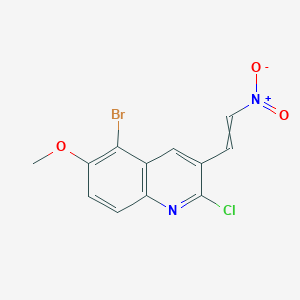
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
